molecular formula C10H18Cl3N3 B8179123 6-(1-Piperidinyl)-3-pyridinamine 3HCl

6-(1-Piperidinyl)-3-pyridinamine 3HCl

Cat. No.: B8179123
M. Wt: 286.6 g/mol
InChI Key: NBWDXQCARUUJSA-UHFFFAOYSA-N
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Description

6-(1-Piperidinyl)-3-pyridinamine 3HCl is a compound that features a piperidine ring attached to a pyridine ring, forming a heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Piperidinyl)-3-pyridinamine 3HCl typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound often involve scalable processes such as:

Chemical Reactions Analysis

Types of Reactions

6-(1-Piperidinyl)-3-pyridinamine 3HCl undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Mechanism of Action

The mechanism of action of 6-(1-Piperidinyl)-3-pyridinamine 3HCl involves its interaction with specific molecular targets and pathways. This compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Piperidinyl)-3-pyridinamine 3HCl is unique due to its combined piperidine and pyridine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

6-piperidin-1-ylpyridin-3-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13;;;/h4-5,8H,1-3,6-7,11H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWDXQCARUUJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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